3-(2-Methylbut-3-yn-2-yl)oxolane
Description
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3-(2-methylbut-3-yn-2-yl)oxolane |
InChI |
InChI=1S/C9H14O/c1-4-9(2,3)8-5-6-10-7-8/h1,8H,5-7H2,2-3H3 |
InChI Key |
VYTSSVNKQMJWQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)C1CCOC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Methylbut-3-yn-2-yl)oxolane can be synthesized through the reaction of 2-methylbut-3-yn-2-ol with oxirane under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the ring-opening of oxirane and subsequent nucleophilic attack by the alkyne group.
Industrial Production Methods
On an industrial scale, the production of 3-(2-Methylbut-3-yn-2-yl)oxolane involves the continuous flow process where 2-methylbut-3-yn-2-ol is reacted with oxirane in the presence of a suitable acid catalyst. The reaction mixture is then purified through distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylbut-3-yn-2-yl)oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized oxolane derivatives.
Reduction: Alkenes or alkanes.
Substitution: Substituted oxolane compounds.
Scientific Research Applications
3-(2-Methylbut-3-yn-2-yl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methylbut-3-yn-2-yl)oxolane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Oxolane Derivatives
Structural and Substituent Analysis
The substituent on the oxolane ring critically determines the compound’s physical, chemical, and biological properties. Below is a comparative analysis of key oxolane derivatives:
Table 1: Structural and Functional Comparison of Oxolane Derivatives
Reactivity and Stability
- Alkyne-Substituted Oxolanes : Both 3-(2-Methylbut-3-yn-2-yl)oxolane and 3-(prop-2-yn-1-yl)oxolane possess triple bonds, enabling participation in click chemistry (e.g., Huisgen cycloaddition). However, the branched alkyne in the former may hinder reactivity compared to the linear alkyne in the latter due to steric effects .
- Substituent Effects on Radical Stability : In avermectin-related compounds (), vinyl substituents on oxolane rings stabilize radicals, lowering activation energies by ~8 kcal/mol. The methylbutynyl group in the target compound may similarly influence radical stabilization, though its branched structure could alter this effect .
- Ring-Opening Tendencies : Saturated oxolane derivatives exhibit high ring-opening energies (~9 kcal/mol), but substituents like vinyl or alkyne groups can reduce this barrier, enhancing reactivity .
Q & A
Q. Methodological considerations :
- Temperature control : Lower temperatures (e.g., 0–5°C) minimize side reactions like alkyne polymerization .
- Catalyst selection : Pd(PPh₃)₄ enhances coupling efficiency, while bases like NaH deprotonate intermediates .
- Solvent effects : Polar aprotic solvents (e.g., THF) improve solubility of intermediates .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing 3-(2-Methylbut-3-yn-2-yl)oxolane?
Q. Spectroscopic methods :
Q. Crystallographic analysis :
- Single-crystal X-ray diffraction (SC-XRD) : Resolves stereochemistry and bond lengths. Software like SHELXL refines anisotropic displacement parameters, while WinGX processes diffraction data .
- ORTEP visualization : Generates thermal ellipsoid models to assess molecular packing and disorder .
Advanced: How can reaction conditions be optimized to enhance stereochemical control during synthesis?
Q. Key factors :
- Chiral auxiliaries : Use of enantiopure catalysts (e.g., BINAP ligands) to induce asymmetric induction in cyclization steps .
- Solvent polarity : Non-polar solvents (e.g., toluene) favor intramolecular cyclization over intermolecular side reactions .
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., cis-isomers), while higher temperatures favor thermodynamically stable trans-isomers .
Validation : Monitor reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy to quantify enantiomeric excess .
Advanced: What computational methods predict the reactivity of 3-(2-Methylbut-3-yn-2-yl)oxolane in nucleophilic addition reactions?
Q. Density Functional Theory (DFT) :
- Frontier molecular orbital (FMO) analysis : Identifies nucleophilic attack sites by calculating HOMO-LUMO gaps. The alkyne moiety often shows high electrophilicity .
- Transition state modeling : Software like Gaussian or ORCA simulates activation energies for pathways (e.g., Markovnikov vs. anti-Markovnikov addition) .
Molecular dynamics (MD) : Predicts solvent effects on reaction trajectories, such as THF stabilizing zwitterionic intermediates .
Advanced: How can contradictions in crystallographic data from different refinement software be resolved?
Q. Common issues :
Q. Resolution strategies :
- Cross-validation : Refine the same dataset with multiple programs (e.g., SHELXL vs. OLEX2) and compare R-factors .
- Twinned data handling : Use TWINABS in SHELX to deconvolute overlapping reflections in cases of crystal twinning .
Advanced: How do steric and electronic effects influence the compound’s interaction with biological targets?
Q. Steric effects :
- The methylbutynyl group creates steric hindrance, reducing binding affinity to flat active sites (e.g., enzyme pockets). Docking studies (AutoDock Vina) quantify this via binding energy scores .
Q. Electronic effects :
Q. Experimental validation :
- Surface plasmon resonance (SPR) measures binding kinetics, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters .
Advanced: What strategies mitigate degradation during long-term stability studies of 3-(2-Methylbut-3-yn-2-yl)oxolane?
Q. Degradation pathways :
Q. Stabilization methods :
- Lyophilization : Freeze-drying under inert gas (N₂) prevents oxidative degradation .
- Excipient screening : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
